(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid
Brand Name:
Vulcanchem
CAS No.:
112170-26-0
VCID:
VC20897047
InChI:
InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15)
SMILES:
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Molecular Formula:
C10H9N3O6S
Molecular Weight:
299.26 g/mol
(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid
CAS No.: 112170-26-0
Cat. No.: VC20897047
Molecular Formula: C10H9N3O6S
Molecular Weight: 299.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112170-26-0 |
|---|---|
| Molecular Formula | C10H9N3O6S |
| Molecular Weight | 299.26 g/mol |
| IUPAC Name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid |
| Standard InChI | InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15) |
| Standard InChI Key | GKZUIFYTNMKFAF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator